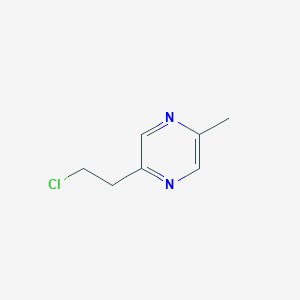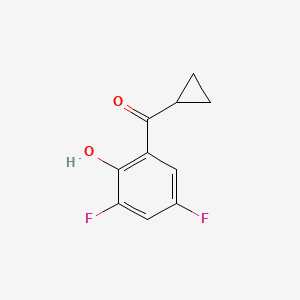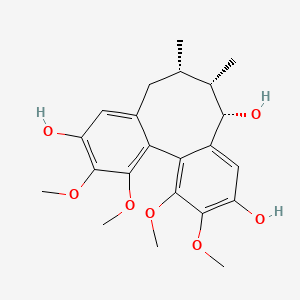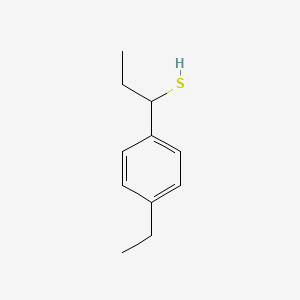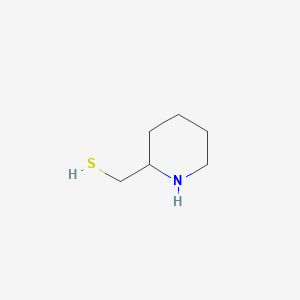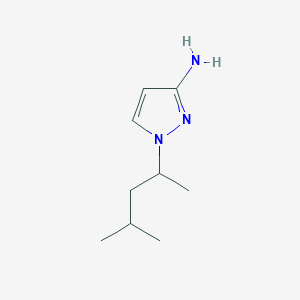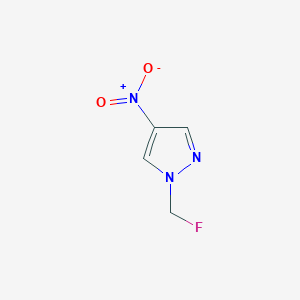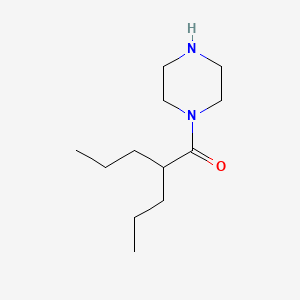
Piperazine, 1-(2-propylvaleryl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(2-propylvaleryl)- is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of piperazine derivatives often involves catalytic processes such as intermolecular and intramolecular cyclization. These methods are preferred for their high selectivity and efficiency . The production of piperazine itself is typically a by-product of producing ethylenediamine from dichloroethane and ammonia or monoethanolamine and ammonia .
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine derivatives undergo various types of chemical reactions, including:
Oxidation: Piperazine can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert piperazine derivatives into their corresponding amines.
Substitution: Piperazine can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of piperazine can yield N-oxides, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Piperazine derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of piperazine derivatives often involves binding to specific molecular targets. For example, piperazine itself is a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm, which is then expelled from the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Piperazine, 1-(2-propylvaleryl)- include other piperazine derivatives such as:
- Trimetazidine
- Ranolazine
- Befuraline
- Aripiprazole
- Quetiapine
- Indinavir
- Sitagliptin
- Vestipitant
Uniqueness
What sets Piperazine, 1-(2-propylvaleryl)- apart from other piperazine derivatives is its specific chemical structure, which may confer unique biological activities and applications. The presence of the 2-propylvaleryl group can influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a subject of interest for further research.
Eigenschaften
CAS-Nummer |
3116-35-6 |
|---|---|
Molekularformel |
C12H24N2O |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
1-piperazin-1-yl-2-propylpentan-1-one |
InChI |
InChI=1S/C12H24N2O/c1-3-5-11(6-4-2)12(15)14-9-7-13-8-10-14/h11,13H,3-10H2,1-2H3 |
InChI-Schlüssel |
CQBMAYFECNZWON-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)C(=O)N1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



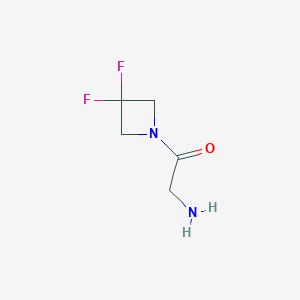

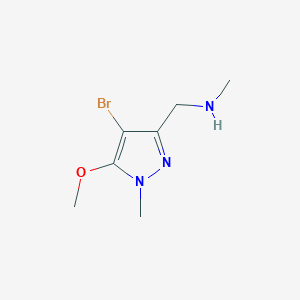
![5-Bromo-3-tert-butylimidazo[2,1-b][1,3]thiazole](/img/structure/B13325770.png)
